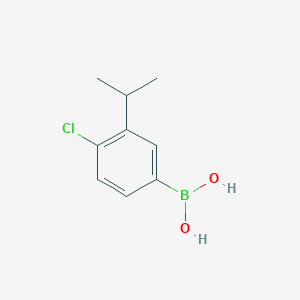

2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

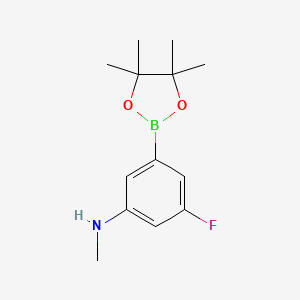

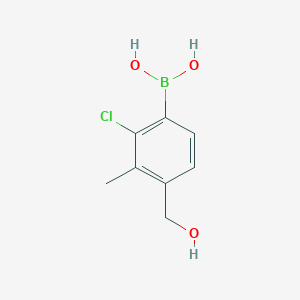

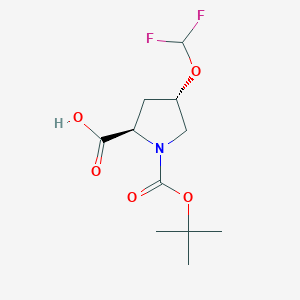

“2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid” is a chemical compound with the CAS Number: 2121512-84-1 . It has a molecular weight of 200.43 and its IUPAC name is (2-chloro-4-(hydroxymethyl)-3-methylphenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3,11-13H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid: is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is a widely-applied method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules. The mild and tolerant conditions of the reaction, along with the stability and environmental benignity of the organoboron reagents, make it a preferred choice for synthesizing pharmaceuticals, natural products, and polymers.

Medicinal Chemistry: Drug Synthesis

In medicinal chemistry, this compound can be used to create biologically active molecules. It’s particularly useful in the synthesis of compounds that are potential inhibitors, agonists, or antagonists, which can be further developed into drugs . The boronic acid moiety is a key functional group that can be transformed into various other groups, enhancing the molecule’s activity and specificity.

Material Science: Functional Materials Development

The boronic acid is instrumental in the development of new materials with specific properties. It can be used to modify surfaces, create new polymers, or enhance the properties of existing materials. Its role in catalysis, particularly in palladium-catalyzed reactions, is crucial for developing materials with precise molecular architectures .

Environmental Science: Eco-Friendly Synthesis

The environmentally benign nature of boronic acids, including 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid , allows for eco-friendly synthesis practices. It contributes to the development of sustainable processes and materials that are less harmful to the environment .

Analytical Chemistry: Chemical Analysis and Detection

In analytical chemistry, boronic acids can be used as probes or reagents in the detection and quantification of various substances. They can react with specific functional groups, enabling the analysis of complex mixtures or the detection of specific analytes .

Biochemistry: Study of Biological Systems

Boronic acids are used in biochemistry for studying biological systems. They can act as inhibitors or tags in enzymatic reactions, helping to elucidate biological pathways and mechanisms .

Agriculture: Crop Protection and Growth Regulation

While direct applications in agriculture for this specific compound are not well-documented, boronic acids, in general, are used in the synthesis of plant growth regulators and pesticides. They can help in the synthesis of compounds that protect crops from pests or regulate their growth .

Pharmaceuticals: Neutron Capture Therapy

Boronic acids are considered for their potential as boron carriers in neutron capture therapy, a type of cancer treatment. This application takes advantage of the compound’s ability to form stable complexes with other molecules, which can then be targeted to cancer cells .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用機序

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions , a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

Boronic acids are known to participate in various biochemical transformations, including oxidations, aminations, halogenations, and c-c bond formations .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solid physical form, suggest that it may have certain pharmacokinetic characteristics .

Result of Action

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds, thereby facilitating the synthesis of complex organic molecules .

Action Environment

The compound is known to be stable at room temperature and should be stored at 2-8°c .

特性

IUPAC Name |

[2-chloro-4-(hydroxymethyl)-3-methylphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-3,11-13H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXJJGXOLUHLKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)CO)C)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-oxo-3-[(4S)-5-oxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B6308129.png)